2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]-
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Overview
Description
2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]- is a chemical compound with the molecular formula C11H11F2NO2 . This compound is part of the azetidinone family, which is known for its four-membered lactam ring structure. Azetidinones are significant in medicinal chemistry due to their presence in β-lactam antibiotics, which are widely used to treat bacterial infections .
Preparation Methods
The synthesis of 2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]- involves several steps. One common method is the cycloaddition of ketenes to Schiff bases . This method is advantageous as it avoids the need for tedious and costly separation steps for diastereomers, making it more economical for large-scale production . Another approach involves the use of optically active natural sources, such as l-threonine, to achieve the desired chiral azetidinone .
Chemical Reactions Analysis
2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include molecular iodine, which acts as a catalyst under microwave irradiation . The major products formed from these reactions are often substituted azetidinones, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .
Scientific Research Applications
2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]- has numerous applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, azetidinones are crucial due to their presence in β-lactam antibiotics, which are used to treat bacterial infections .
Mechanism of Action
The mechanism of action of 2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. In the case of β-lactam antibiotics, the azetidinone ring targets the transpeptidase enzymes (penicillin-binding proteins) required for bacterial cell wall synthesis . This interaction inhibits the enzyme’s activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death .
Comparison with Similar Compounds
2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]- can be compared with other azetidinones, such as 3,4-dimethyl-2-azetidinone and 1-(3,4,5-trimethoxyphenyl)azetidin-2-one . While these compounds share the azetidinone core structure, they differ in their substituents, which can significantly impact their chemical properties and biological activities . The presence of the difluoro and methoxyphenyl groups in 2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]- makes it unique and potentially more effective in certain applications .
Properties
CAS No. |
651312-19-5 |
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Molecular Formula |
C11H11F2NO2 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
3,3-difluoro-1-[(4-methoxyphenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C11H11F2NO2/c1-16-9-4-2-8(3-5-9)6-14-7-11(12,13)10(14)15/h2-5H,6-7H2,1H3 |
InChI Key |
YFMZGKDPBLRVQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(C2=O)(F)F |
Origin of Product |
United States |
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